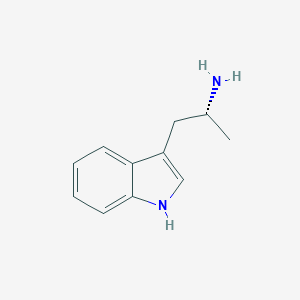

(2R)-1-(1H-indol-3-yl)propan-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-1-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQQURBVYWZKJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7795-52-0 | |

| Record name | Indopan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-(1H-INDOL-3-YL)PROPAN-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TI502P6YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of 2r 1 1h Indol 3 Yl Propan 2 Amine Research

Early Investigations and Therapeutic Intent in Research

The mid-20th century saw a surge in the exploration of tryptamine (B22526) derivatives for potential pharmaceutical applications. Within this context, α-Methyltryptamine was first synthesized. While some sources suggest its initial synthesis occurred as early as 1947, it was more intensively studied in the late 1950s and early 1960s. wikipedia.org The primary therapeutic intent behind this early research was the development of a novel antidepressant. wikipedia.orgdrugwise.org.ukissuu.com

The pharmaceutical company Upjohn, in the United States, developed AMT under the code name U-14,164E, investigating its potential as a central nervous system stimulant and antidepressant. wikipedia.orgusdoj.gov Concurrently, research was also conducted by Sandoz, where it was assigned the code name IT-290. wikipedia.org The initial interest in AMT as an antidepressant stemmed from its mechanism of action, which includes the inhibition of the enzyme monoamine oxidase (MAO). issuu.comusdoj.gov MAO is responsible for breaking down neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576); by inhibiting this enzyme, AMT increases the levels of these mood-influencing chemicals in the brain. wikipedia.orgusdoj.gov

This therapeutic potential was realized for a brief period in the Soviet Union during the 1960s, where AMT was marketed as an antidepressant under the brand name Indopan. wikipedia.orgdrugwise.org.ukpsychonautwiki.org It was available in tablet form for the treatment of depression. issuu.compsychonautwiki.org

| Organization | Designation | Therapeutic Goal | Outcome |

|---|---|---|---|

| Upjohn | U-14,164E | Antidepressant | Concluded it was a toxic substance that produces psychosis. issuu.comusdoj.gov |

| Sandoz | IT-290 | Pharmaceutical Drug | Research conducted in the late 1950s and early 1960s. wikipedia.org |

| Soviet Union | Indopan | Antidepressant | Briefly marketed in the 1960s before being discontinued. wikipedia.orgdrugwise.org.uk |

Evolution of Research Focus: From Antidepressant to Psychedelic Properties

Despite its initial promise as an antidepressant, the research focus on α-Methyltryptamine began to shift due to the emergence of its powerful psychoactive effects. The very properties that made it a potent antidepressant—its influence on serotonin, dopamine, and norepinephrine systems—also contributed to its hallucinogenic and stimulant effects. wikipedia.orgnih.gov

During clinical studies in the 1960s, the Upjohn Company observed that AMT could produce psychosis and concluded that it was a toxic substance. issuu.comusdoj.gov These findings significantly dampened the enthusiasm for its therapeutic use as an antidepressant in the West. The effects observed were not solely related to mood elevation but also included profound alterations in perception, thought, and mood, characteristic of psychedelic substances. issuu.comresearchgate.net

The compound's stimulant activity is attributed to the alpha-methyl group in its chemical structure, a feature it shares with amphetamine. wikipedia.orgnih.gov Its psychedelic effects are believed to be mediated through its action as a partial agonist at the 5-HT2A serotonin receptor. lekkergaan.nl As reports of its hallucinogenic properties grew, AMT started to gain popularity in non-medical contexts. wikipedia.orgresearchgate.net Recreational use of the substance began in the 1960s and saw a significant resurgence in the 1990s as a "designer drug". wikipedia.orgdrugwise.org.uk This shift from a potential therapeutic agent to a substance of abuse prompted regulatory action, and it eventually became a controlled substance in many countries, including the United States in 2003. wikipedia.orgpsychonautwiki.org

Recognition in Scientific Literature as α-Methyltryptamine (AMT)

In scientific literature, the compound is overwhelmingly referred to as α-Methyltryptamine, often abbreviated as AMT or αMT. wikipedia.org This name is derived from its chemical structure, being a tryptamine molecule with a methyl group attached to the alpha carbon of the ethylamine (B1201723) side chain. psychonautwiki.org

While AMT never received a formal generic name for pharmaceutical use, it has been identified by various synonyms and developmental codes throughout its history. wikipedia.org The name Indopan was its commercial brand name in the Soviet Union. wikipedia.orgdrugwise.org.uk In research settings, it was known by the codes U-14,164E (Upjohn) and IT-290 (Sandoz), among others. wikipedia.org The specific enantiomer, (2R)-1-(1H-indol-3-yl)propan-2-amine, is also referred to as (R)-(-)-alpha-Methyltryptamine. nih.gov The recognition of AMT in scientific literature is thus multifaceted, reflecting its journey from a potential pharmaceutical to a researched psychedelic compound.

| Name Type | Name |

|---|---|

| Common Name | α-Methyltryptamine wikipedia.org |

| Abbreviation | AMT, αMT wikipedia.org |

| Systematic Name | 1-(1H-Indol-3-yl)propan-2-amine wikipedia.org |

| Commercial Brand Name | Indopan wikipedia.orgdrugwise.org.uk |

| Developmental Codes | U-14,164E (Upjohn), IT-290 (Sandoz) wikipedia.org |

| Enantiomer Specific Name | (R)-(-)-alpha-Methyltryptamine nih.gov |

Synthetic Methodologies for 2r 1 1h Indol 3 Yl Propan 2 Amine

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing a single enantiomer like (2R)-1-(1H-indol-3-yl)propan-2-amine. The primary approaches focus on creating the chiral center at the second carbon of the propane (B168953) chain with the desired (R)-configuration.

Key strategies include:

Chiral Auxiliary-Mediated Synthesis: This classic approach involves temporarily incorporating a chiral molecule (an auxiliary) to direct the stereochemical outcome of a reaction. For the synthesis of this compound, enantiopure sulfinamides, such as (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's sulfinamide), are used. psu.edu The auxiliary guides the formation of the desired stereocenter before being cleaved to yield the enantiopure amine. psu.eduub.edu

Biocatalytic Asymmetric Amination: Enzymes offer a highly selective and environmentally friendly route to chiral amines. rsc.orgnih.gov (R)-selective transaminases can be employed to convert a prochiral ketone precursor directly into the (R)-amine with very high enantiomeric excess. rsc.org This method utilizes whole-cell biocatalysts or isolated enzymes to perform the asymmetric amination. rsc.orgnih.gov

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing chiral amines. nih.gov This involves the reduction of an imine derived from the corresponding ketone, using a chiral catalyst (often based on iridium or rhodium) to deliver the hydrogen atoms in a way that selectively forms the (R)-enantiomer. nih.gov

Multi-Step Synthesis Pathways

The construction of this compound from simple starting materials typically involves a linear sequence of reactions. One documented pathway utilizes indole (B1671886) as the initial raw material and proceeds through a five-step sequence. psu.edu

This pathway can be summarized as follows:

Vilsmeier-Haack Formylation: An aldehyde group is introduced at the C3 position of the indole ring. psu.edu

Henry Reaction: The resulting aldehyde undergoes a condensation reaction with nitroethane to form a nitroalkene after dehydration. psu.edu

Modified Nef Reaction: The nitroalkene is converted into the corresponding ketone, 1-(1H-indol-3-yl)propan-2-one, using an iron-hydrochloride system. psu.edu

Condensation with Chiral Auxiliary: The ketone is reacted with (R)-(+)-2-methyl-2-propanesulfinamide to form an enantiopure N-sulfinyl imine intermediate. psu.edu

Desulfonation/Reduction: The intermediate is treated with a solution of hydrochloride in methanol (B129727) to cleave the sulfinyl group and reduce the imine, yielding the final target product, this compound, as its hydrochloride salt. psu.edu

Modern approaches like automated multi-step continuous flow synthesis are also being employed for the rapid production of complex indole derivatives, which minimizes the need for isolating intermediates and can significantly reduce reaction times. nih.govnih.gov

Table 1: Five-Step Synthesis Pathway for this compound

| Step | Reaction Type | Key Reagents | Intermediate Formed |

|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | Indole-3-carbaldehyde |

| 2 | Henry Reaction | Nitroethane, Ammonium acetate | 3-(2-Nitroprop-1-en-1-yl)-1H-indole |

| 3 | Modified Nef Reaction | Fe, HCl | 1-(1H-indol-3-yl)propan-2-one |

| 4 | Condensation | (R)-(+)-2-methyl-2-propanesulfinamide, Ti(OEt)₄ | (R,E)-N-(1-(1H-indol-3-yl)propan-2-ylidene)-2-methylpropane-2-sulfinamide |

| 5 | Desulfonation & Reduction | HCl in Methanol | This compound hydrochloride |

Enantiopure Synthesis Strategies

Achieving enantiopurity (a high percentage of one enantiomer over the other) is the primary goal of these synthetic strategies. An enantiopure compound is critical in many applications where the biological activity is strongly dependent on a specific configuration. psu.edu

The synthesis using Ellman's sulfinamide as a chiral auxiliary has been reported to produce this compound with excellent enantiopurity, achieving an enantiomeric excess (e.e.) of over 99%. psu.edu This method is effective because the chiral auxiliary is used in stoichiometric amounts to direct the formation of a single diastereomeric intermediate, which is then converted to the final enantiopure product. psu.eduub.edu

Biocatalytic routes using (R)-transaminases are also known to provide outstanding enantioselectivity. rsc.orgnih.gov In optimized systems, these enzymatic reactions can achieve conversions of over 80% with an enantiomeric excess greater than 99% for the desired (R)-amine. nih.gov

Reaction Mechanisms in Chiral Amine Preparation

The stereochemical outcome of the synthesis is determined by the mechanism of the key chirality-inducing step.

Chiral Auxiliary Mechanism: In the synthesis involving Ellman's sulfinamide, the chiral sulfinyl group is attached to the nitrogen of the imine intermediate formed from the ketone. psu.edu The bulky tert-butyl group on the chiral sulfur atom effectively blocks one face of the imine double bond. Consequently, the reducing agent (hydride) can only attack from the less sterically hindered face, leading to the formation of the desired (R)-stereocenter in the resulting amine. ub.edu

Asymmetric Reductive Amination: This is a versatile method that typically proceeds through the condensation of a ketone with an amine source to form a prochiral imine or iminium ion intermediate. researchgate.net In the subsequent step, a chiral catalyst (either a transition metal complex or an enzyme like an imine reductase) facilitates the asymmetric reduction of this intermediate to the target chiral amine. researchgate.netnih.gov The catalyst creates a chiral environment that forces the reduction to occur selectively on one face of the imine. nih.gov

Transaminase Mechanism: Amine transaminases utilize a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov The enzyme's active site binds the ketone in a specific orientation, and the PLP-mediated transamination occurs in a highly controlled, stereoselective manner, resulting in the formation of a single enantiomer of the amine product. nih.gov

Optimization of Synthetic Yields and Enantiomeric Purity

Optimizing a synthetic route involves refining reaction conditions and processes to maximize product yield and enantiomeric purity while minimizing costs and environmental impact. psu.edu

Reaction Condition Optimization: Factors such as solvent, temperature, and the presence of additives can significantly influence both yield and enantioselectivity. researchgate.net For instance, lowering the reaction temperature can sometimes enhance enantiocontrol, and the use of molecular sieves can improve enantioselectivity by removing water, which might otherwise interfere with the reaction. researchgate.net

Chemical Process Optimization: The choice of reagents can be a form of optimization. The use of an Fe-HCl system for the Nef reaction is considered a milder and more efficient modification compared to traditional strong acid conditions. psu.edu Furthermore, integrating multiple synthetic steps into a continuous flow process can dramatically improve efficiency, reduce waste, and allow for safer handling of reactive intermediates. syrris.jp

Biocatalytic Process Optimization: In enzymatic syntheses, optimization can be achieved through protein engineering, such as directed evolution, to enhance an enzyme's activity, stability, and substrate scope. nih.gov Additionally, optimizing the process parameters, including culture conditions for whole-cell catalysts, the choice of an efficient amine donor, and implementing a cofactor regeneration system, is crucial for achieving high yields and scalability. nih.gov

Pharmacological Research of 2r 1 1h Indol 3 Yl Propan 2 Amine

Monoaminergic System Interactions

The primary mechanism of action of (2R)-1-(1H-indol-3-yl)propan-2-amine involves its multifaceted interactions with the monoaminergic system. It functions as a non-selective serotonin (B10506) receptor agonist, an inhibitor of monoamine reuptake, and an inhibitor of monoamine oxidase. nih.govabcam.comnih.gov

This compound and its racemate, alpha-methyltryptamine (B1671934) (AMT), are known to act as non-selective agonists at serotonin (5-HT) receptors. nih.govnih.gov The psychedelic effects of AMT are largely attributed to its partial agonist activity at the 5-HT2A receptor. nih.gov Research indicates that tryptamine (B22526) derivatives, in general, act as agonists at 5-HT receptors, with agonism at the 5-HT2A receptor being a key factor in their hallucinogenic properties. mdpi.com They also activate 5-HT1A receptors, which contributes to their psychedelic effects. mdpi.com

Studies on the enantiomers of alpha-methyltryptamines have shown that the stereochemistry and substitution pattern on the indole (B1671886) ring influence the binding affinity for different 5-HT receptor subtypes. For instance, in the case of 5-hydroxy or 5-methoxy substituted alpha-methyltryptamines, the (S)-enantiomer generally exhibits higher or equivalent affinity compared to the (R)-enantiomer at sites labeled by [3H]serotonin, which are indicative of 5-HT1B receptors in the rat frontal cortex. mdpi.com Conversely, the affinity for the 5-HT2 antagonist receptor subtype, as measured by the displacement of [3H]ketanserin, also shows enantioselectivity that is dependent on the specific aromatic substituents. mdpi.com

Alpha-methyltryptamine (AMT), the racemate of this compound, functions as a relatively balanced reuptake inhibitor of serotonin, norepinephrine (B1679862), and dopamine (B1211576). nih.govnih.gov This inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) leads to an increase in the extracellular concentrations of these neurotransmitters. A study by Blough et al. determined the half-maximal effective concentrations (EC50) for alpha-methyltryptamine as a releasing agent at these transporters, indicating a degree of selectivity for SERT. ugent.be

| Transporter | EC50 (nM) |

|---|---|

| SERT | 21.7 |

| DAT | 78.6 |

| NET | 112 |

Alpha-methyltryptamine has been identified as a reversible inhibitor of monoamine oxidase (MAO), with a more potent inhibitory action on the MAO-A isoform compared to MAO-B. abcam.comwikipedia.orgnih.gov The inhibition of MAO-A is significant as this enzyme is primarily responsible for the breakdown of serotonin and norepinephrine. moleculardevices.com A study by Wagmann et al. investigated the in vitro MAO inhibition potential of AMT and its analogues, determining the half-maximal inhibitory concentrations (IC50). wikipedia.org

| Enzyme | IC50 (µM) |

|---|---|

| MAO-A | 0.049 - 166 |

| MAO-B | 82 - 376 |

The IC50 value for AMT against MAO-A has also been reported to be 380 nM. abcam.com The potency of AMT as a MAO-A inhibitor in the rat brain has been shown to be comparable to that of harmaline (B1672942) at equimolar doses. nih.gov

Neurotransmitter Release Modulation (Serotonin, Norepinephrine, Dopamine)

In addition to inhibiting their reuptake, alpha-methyltryptamine also acts as a releasing agent for serotonin, norepinephrine, and dopamine. nih.govabcam.comnih.gov This action further contributes to the increase in synaptic concentrations of these monoamines. The EC50 values for monoamine release by alpha-methyltryptamine in rat brain synaptosomes have been determined for SERT, DAT, and NET, showing it to be a potent releasing agent with some selectivity for the serotonin transporter. ugent.be

Receptor Binding Affinities

The binding profile of alpha-methyltryptamine and its derivatives has been explored at various serotonin receptor subtypes. Generally, tryptamine derivatives exhibit varying affinities depending on their structural modifications. mdpi.com While specific Ki values for this compound at a wide range of receptors are not extensively documented in publicly available literature, data for related compounds and the racemate provide insights into its likely binding profile. For example, the racemate AMT is known to bind with moderate affinity to 5-HT1 and 5-HT2 receptors. wikipedia.org

A study on a series of enantiomers of alpha-methyltryptamines provided affinity data (Ki values) at 5-HT1B and 5-HT2 receptors in rat frontal cortex homogenates, although specific values for the unsubstituted (R)-enantiomer were not explicitly detailed in the abstract. mdpi.com The study did note that enantioselectivity at these receptors was dependent on the aromatic substituents. mdpi.com

| Receptor Subtype | Binding Affinity (Ki) | Compound | Reference |

|---|---|---|---|

| 5-HT1A | 40-150 nM | α-Methylserotonin | eurofinsdiscovery.com |

| 5-HT1B | 40-150 nM | α-Methylserotonin | eurofinsdiscovery.com |

| 5-HT1D | 40-150 nM | α-Methylserotonin | eurofinsdiscovery.com |

| 5-HT2A | Similar to 5-HT2B/2C | α-Methylserotonin | eurofinsdiscovery.com |

| 5-HT2B | Similar to 5-HT2A/2C | α-Methylserotonin | eurofinsdiscovery.com |

| 5-HT2C | Similar to 5-HT2A/2B | α-Methylserotonin | eurofinsdiscovery.com |

Signal Transduction Pathways in Receptor Activation

The activation of 5-HT receptors by agonists like this compound initiates intracellular signaling cascades. The 5-HT2 receptor family, a primary target for tryptamines, is known to couple to Gq/G11 proteins. ugent.benih.gov This coupling leads to the activation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium levels is a hallmark of 5-HT2 receptor activation. ugent.benih.gov

In addition to G-protein dependent signaling, G protein-coupled receptors (GPCRs) can also signal through β-arrestin pathways. nih.gov The concept of "functional selectivity" or "agonist-directed signaling" suggests that different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of certain signaling pathways over others. nih.gov For the 5-HT2A receptor, it has been shown that different agonists can differentially engage Gq- and β-arrestin2-mediated signaling. nih.govnih.gov While serotonin's effects at the 5-HT2A receptor have been linked to a β-arrestin2-mediated signaling cascade, it is plausible that this compound may also exhibit functional selectivity, though specific studies on its signal transduction pathways are not extensively available.

Biological Activities and Research Applications

Research on Antidepressant-like Effects

(2R)-1-(1H-indol-3-yl)propan-2-amine, as a component of alpha-methyltryptamine (B1671934) (α-MT), has historical roots in antidepressant research. The racemic compound α-MT was originally developed by the Upjohn company in the 1960s and was briefly used as an antidepressant in the Soviet Union under the trade name Indopan. wikipedia.orgnih.gov Its potential therapeutic effect was linked to its activity as a monoamine oxidase inhibitor (MAOI), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgrelease.org.ukecddrepository.org Inhibition of MAO increases the levels of these neurotransmitters in the brain, a common mechanism of action for a class of antidepressant medications.

While developed for depression, some retrospective analyses of user self-reports have indicated that use of α-MT could be associated with dysphoria and significant depression, particularly in the days following its use. nih.govresearchgate.netnih.gov

Investigations in Schizophrenia Models

The search for novel treatments for schizophrenia has led to significant interest in the trace amine-associated receptor 1 (TAAR1). nih.govnih.gov TAAR1 is a G-protein coupled receptor that modulates the activity of key neurotransmitters implicated in schizophrenia, including dopamine, serotonin, and glutamate. nih.govpsychiatrictimes.comfrontiersin.org Preclinical studies have shown that TAAR1 agonists can produce antipsychotic-like effects, reducing dopaminergic hyperactivity in brain regions associated with psychosis without the direct dopamine D2 receptor blockade that characterizes traditional antipsychotics. psychiatrictimes.comreachmd.com This novel mechanism offers the potential to treat symptoms of schizophrenia without causing the motor side effects commonly associated with current therapies. nih.govreachmd.com

Currently, compounds such as ulotaront and ralmitaront (B610413) are undergoing clinical trials as TAAR1 agonists for schizophrenia. nih.govnih.gov However, research specifically investigating this compound or its racemic mixture, α-MT, as a TAAR1 agonist in the context of schizophrenia models is not prominent in the reviewed literature.

Studies on Psychedelic and Stimulant Effects

The psychoactive profile of α-MT, which includes this compound, is complex, exhibiting both psychedelic and stimulant properties. The compound acts as a relatively balanced reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine, and also functions as a non-selective serotonin receptor agonist. wikipedia.orgusdoj.gov

Behavioral Correlates in Animal Models (e.g., Head-Twitch Response)

The head-twitch response (HTR) in rodents is a widely used behavioral assay to predict the hallucinogenic or psychedelic potential of a substance. nih.govwikipedia.org This behavior is primarily mediated by the activation of serotonin 5-HT2A receptors. wikipedia.orgbiomolther.org Studies have demonstrated that α-methylated tryptamines, including α-MT and its analog 5-methoxy-α-methyltryptamine (5-MeO-AMT), reliably induce the HTR in mice. nih.govresearchgate.netnih.gov The response induced by these compounds can be blocked by pretreatment with a 5-HT2A receptor antagonist, confirming the receptor's critical role. biomolther.orgnih.gov However, some research suggests that α-MT produces relatively weak HTR compared to other psychedelic tryptamines. wikipedia.org

Locomotor Stimulant Effects

Research into the effects of α-MT on locomotor activity has yielded varied results. Some studies report that α-MT produces locomotor stimulant effects in animals, a characteristic often associated with the release of dopamine and serotonin. usdoj.gov In contrast, other research under different experimental conditions found that α-MT and related compounds like 5-MeO-AMT actually inhibited locomotor activity in mice. nih.gov For comparison, the structurally similar compound alpha-ethyltryptamine (AET) was found to significantly increase locomotor activity, an effect that was attenuated by a serotonin reuptake inhibitor, suggesting a mechanism involving presynaptic serotonin release. nih.gov These differing outcomes highlight the compound's complex pharmacological actions, which may vary depending on the specific experimental context.

Tryptophan Metabolism and its Derivatives in Biological Contexts

This compound is a synthetic derivative of tryptamine (B22526), which is ultimately derived from the essential amino acid L-tryptophan. Tryptophan metabolism in the body occurs via three primary routes: the kynurenine (B1673888) pathway, the serotonin pathway, and the indole (B1671886) pathway. researchgate.netmdpi.com

Kynurenine Pathway : This is the major route, catabolizing up to 95% of dietary tryptophan. It produces a variety of bioactive metabolites and is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). mdpi.comresearchgate.netnih.gov

Serotonin Pathway : A smaller fraction of tryptophan is converted into 5-hydroxytryptophan (B29612) and then decarboxylated to produce serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter involved in regulating mood, sleep, and appetite. mdpi.comwikipedia.org Serotonin itself is an indoleamine.

Indole Pathway : This pathway is mediated by the gut microbiota, which can convert tryptophan into various indole derivatives, including tryptamine and indole-3-acetic acid. researchgate.net These microbial metabolites can act as signaling molecules, interacting with host receptors like the aryl hydrocarbon receptor (AhR) to regulate immune function. researchgate.net

The indoleamine structure, characterized by an indole ring connected to an ethylamine (B1201723) side chain, is the core scaffold of this compound and is central to the function of many biologically important molecules derived from tryptophan. wikipedia.org

Structure-Activity Relationships of Indole-Based Amine Derivatives

The biological effects of indole-based amines are highly dependent on their specific chemical structure. Research into the structure-activity relationships (SAR) of these compounds has revealed how minor molecular modifications can lead to significant changes in pharmacological activity.

Role of the Alpha-Methyl Group : The presence of a methyl group on the alpha carbon of the ethylamine side chain, as seen in α-MT, is crucial for certain activities. This structural feature protects the molecule from rapid degradation by monoamine oxidase A (MAO-A), thereby prolonging its action. wikipedia.org Studies comparing α-methylated tryptamines to their non-methylated counterparts found that the methyl group was essential for selective MAO-A inhibition and for inducing the head-twitch response in mice. nih.gov

Enantioselectivity : The stereochemistry of the alpha-methyl group also plays a role. A study comparing the (R) and (S) enantiomers of various α-methyltryptamines found that their affinity for serotonin receptors (5-HT1B and 5-HT2) varied based on substitutions on the indole ring. nih.gov For instance, with a 5-methoxy substituent, the (S)-enantiomer had a higher affinity than the (R)-enantiomer, demonstrating that receptors can differentiate between stereoisomers. nih.gov

Positional Isomerism : The position of the aminopropyl side chain on the indole nucleus dramatically alters the pharmacological profile. While α-MT is a 3-substituted indole, its positional isomer 5-(2-aminopropyl)indole (B590550) (5-IT) is a 5-substituted indole. researchgate.net This seemingly small change results in a compound that is no longer considered a classical tryptamine and has a different profile of activity at monoamine transporters. researchgate.net

The table below presents data on the binding affinities of the enantiomers of α-methyltryptamine (unsubstituted) and 5-methoxy-α-methyltryptamine for serotonin receptor subtypes, illustrating the impact of stereochemistry and ring substitution.

Data adapted from a 1988 study on serotonin receptor affinities. nih.gov Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding; lower values indicate higher binding affinity.

Potential as a Building Block in Complex Molecular Synthesis for Biological Studies

This compound, also known as (R)-alpha-methyltryptamine, serves as a valuable chiral synthon, or building block, for the creation of more complex molecules intended for biological investigation. Its structure combines two key pharmacophoric elements: the indole nucleus, which is a prevalent feature in numerous biologically active compounds, and a chiral aminopropane side chain. This specific stereochemistry is crucial, as the biological activity of complex molecules can be highly dependent on their three-dimensional structure. nih.gov The use of such enantiomerically pure building blocks is a cornerstone of modern medicinal chemistry, allowing researchers to synthesize specific stereoisomers of target molecules to probe their interactions with biological systems like receptors and enzymes. nih.gov

The primary amine and the indole ring of this compound offer multiple reactive sites for chemical modification. This versatility enables its incorporation into larger, more intricate molecular architectures. Researchers utilize this compound as a starting point to generate libraries of related compounds, where systematic modifications can be made to the core structure. These libraries are then screened to identify molecules with optimized biological activity, selectivity, and other pharmacological properties.

A significant area of research has been the synthesis of substituted derivatives of this compound to explore structure-activity relationships (SAR) at various biological targets, particularly serotonin (5-HT) receptors. The indole ring can be functionalized at different positions (such as the 4- or 5-position) with groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) to modulate the electronic and steric properties of the molecule. The primary amine can also be derivatized, for example, through acylation or alkylation, to further expand the chemical diversity of the resulting compounds.

Detailed research by Nichols et al. in 1988 focused on preparing a series of optically pure alpha-methyltryptamine enantiomers to investigate their binding affinities at different serotonin receptor subtypes. nih.gov By starting with the resolved (R)- and (S)-enantiomers of alpha-methyltryptamine, they synthesized various analogs with substituents on the indole ring. The subsequent biological evaluation of these new, more complex molecules provided critical insights into how stereochemistry and substitution patterns influence receptor recognition and binding. nih.gov

The findings underscored the importance of using stereochemically pure building blocks. For instance, the affinity for certain serotonin receptors was found to be highly dependent on both the specific enantiomer used (R vs. S) and the position of the substituent on the indole nucleus. nih.gov This type of research, which relies on the strategic use of chiral synthons like this compound, is fundamental to the rational design of new therapeutic agents targeting the serotonergic system. nih.gov

The table below summarizes the binding affinities of several complex molecules synthesized using (R)-alpha-methyltryptamine and its S-enantiomer as building blocks, illustrating the impact of structural modifications on biological activity.

| Compound | Substituent | Enantiomer | 5-HT1B Affinity (Ki, nM) | 5-HT2 Affinity (Ki, nM) |

|---|---|---|---|---|

| α-Methyltryptamine | None (H) | R | 140 | 1000 |

| α-Methyltryptamine | None (H) | S | 110 | 560 |

| 5-Methoxy-α-methyltryptamine | 5-OCH₃ | R | 11 | 15 |

| 5-Methoxy-α-methyltryptamine | 5-OCH₃ | S | 5.3 | 11 |

| 5-Hydroxy-α-methyltryptamine | 5-OH | R | 14 | 16 |

| 5-Hydroxy-α-methyltryptamine | 5-OH | S | 13 | 14 |

| 4-Hydroxy-α-methyltryptamine | 4-OH | R | 1100 | 190 |

| 4-Hydroxy-α-methyltryptamine | 4-OH | S | 3200 | 1200 |

Data sourced from Nichols et al., J. Med. Chem. 1988. nih.gov

This strategic use of this compound as a molecular scaffold exemplifies how chiral building blocks are essential tools in medicinal chemistry for constructing complex, biologically active molecules and for systematically probing the molecular basis of drug action.

Analytical Research Methodologies

Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental for the structural confirmation of (2R)-1-(1H-indol-3-yl)propan-2-amine. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

In ¹H NMR, the protons on the indole (B1671886) ring, the aliphatic chain, and the amine group would exhibit characteristic chemical shifts and coupling patterns. For instance, hydrogens on the carbon adjacent to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen atom. openstax.org The amine (N-H) protons often appear as a broad signal and can be confirmed by D₂O exchange, which causes the signal to disappear. openstax.orglibretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. For this compound, a primary amine, characteristic N-H stretching absorptions would be observed. Primary amines typically show a pair of bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. openstax.org Other key absorptions would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the indole ring, and C-N stretching vibrations. libretexts.org

Mass Spectrometry (MS) : Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. For this compound (C₁₁H₁₄N₂), the nominal molecular weight is 174.24 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), can reveal structural information, such as the loss of the amine group or cleavage of the side chain from the indole ring.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Indole N-H | Broad singlet, ~8.0-8.5 ppm |

| Aromatic C-H | Multiplets, ~7.0-7.8 ppm | |

| Aliphatic C-H (next to N) | Multiplet, ~2.5-3.5 ppm | |

| Amine N-H₂ | Broad singlet, variable shift (~0.5-5.0 ppm), disappears with D₂O | |

| IR | N-H Stretch (Primary Amine) | Two sharp bands around 3350 and 3450 cm⁻¹ |

| C-N Stretch | ~1000-1250 cm⁻¹ (aliphatic) | |

| Aromatic C-H Stretch | Above 3000 cm⁻¹ | |

| MS | Molecular Ion [M+H]⁺ | m/z 175.123 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous detection and quantification of tryptamines and their metabolites. researchgate.netunimi.it This technique is particularly valuable for analyzing biological samples where the compound may be present at very low concentrations.

The methodology typically involves:

Chromatographic Separation : A reversed-phase HPLC column (e.g., C18) is commonly used to separate the analyte from other components in the sample. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid to improve peak shape and ionization) and an organic solvent (like acetonitrile or methanol) is employed. nih.gov

Ionization : Electrospray ionization (ESI) is a common method for generating ions of tryptamine (B22526) analogs, typically forming the protonated molecule [M+H]⁺.

Mass Analysis : The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the compound, minimizing interference from the sample matrix and enhancing sensitivity. nih.govresearchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Tryptamine Analog Analysis

| Parameter | Typical Value / Condition |

|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile or Methanol (B129727) nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Hypothetical) | Precursor Ion (Q1): m/z 175.1 -> Product Ion (Q3): m/z 158.1 (loss of NH₃) |

The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. mdpi.com For tryptamines, LODs can be in the range of picograms per milligram (pg/mg) in hair samples or nanograms per milliliter (ng/mL) in plasma. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides exceptional mass accuracy and resolving power. This is critical for trace analysis and for distinguishing the target compound from isobaric interferences—other molecules that have the same nominal mass but a different elemental composition.

HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure mass-to-charge ratios with accuracies in the low parts-per-million (ppm) range. This capability allows for the confident determination of the elemental formula of an unknown or trace-level compound, adding a high degree of certainty to its identification. creative-proteomics.com In the context of this compound, HRMS is invaluable for metabolite identification, impurity profiling, and the analysis of complex biological or environmental samples where specificity is paramount. creative-proteomics.com

Molecular Probe Development for Enhanced Detection

While chromatographic methods are powerful, there is ongoing research into developing molecular probes for rapid, sensitive, and selective detection of specific analytes, which can be applied in various settings, including in-field testing or cellular imaging.

The primary amine group of this compound can be chemically reacted with an aldehyde or ketone to form a Schiff base (an imine). researchgate.netsemanticscholar.org This reaction can be exploited to develop fluorescence probes. The strategy involves designing an aldehyde or ketone molecule that, upon forming a Schiff base with the target amine, exhibits a significant change in its fluorescence properties. researchgate.net

The general mechanism involves:

Probe Design : A fluorophore (a molecule that can fluoresce) is functionalized with a carbonyl group (aldehyde or ketone).

Reaction : In the presence of this compound, the primary amine condenses with the carbonyl group, forming a new molecule—the Schiff base.

Signal Transduction : The formation of the imine bond (-C=N-) alters the electronic structure of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. rsc.orgnih.gov For example, the probe might be non-fluorescent initially and become highly fluorescent only after reacting with the amine.

The intensity of the fluorescence can be correlated with the concentration of the amine, providing a basis for quantification. This approach offers the potential for high sensitivity and selectivity, as the structure of the carbonyl-containing probe can be tailored to react specifically with the target amine. nih.gov

To enhance the specificity of detection, particularly when analyzing complex spectroscopic data, computational algorithms like Convolutional Neural Networks (CNNs) are being explored. arxiv.org CNNs are a class of deep learning models particularly adept at recognizing patterns in data, such as images or, in this case, spectra. acs.orgpsicorp.com

A one-dimensional (1D) CNN can be trained on a large dataset of spectra (e.g., IR, Raman, or MS spectra) from samples containing this compound and from various negative controls. psicorp.com The network learns to identify the subtle, characteristic features and patterns in the spectrum that uniquely identify the compound, even in the presence of noise or interfering signals from a complex matrix. acs.orgru.nl

The process involves:

Data Acquisition : A large number of spectra from samples with and without the target compound are collected.

Model Training : The 1D-CNN is trained on this dataset. The network's internal parameters (filters) are adjusted to learn the specific spectral "fingerprint" of the molecule.

Classification/Quantification : Once trained, the model can rapidly analyze a new, unknown spectrum and classify it as either containing the compound or not, and potentially quantify its concentration.

This approach can outperform traditional chemometric methods, especially for complex datasets, and offers a way to automate and improve the accuracy of spectral analysis. arxiv.org

Stereochemical Purity Assessment in Research Materials

The determination of stereochemical purity is a critical aspect of the analysis of enantiomerically enriched compounds such as this compound. In a research context, the accurate assessment of enantiomeric excess (e.e.) is essential to ensure the reliability and reproducibility of experimental results. Various analytical methodologies are employed for this purpose, with chromatographic and spectroscopic techniques being the most prevalent.

High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (CSP) is a primary and widely adopted technique for the enantioselective analysis of chiral amines. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (B160209) phenylcarbamates, are particularly effective for the resolution of a wide range of chiral compounds, including amines. The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as an alcohol, is crucial for optimizing the separation. Additives like diethylamine or triethylamine are often included in the mobile phase to improve peak shape and resolution for amine analytes.

Gas Chromatography (GC) with a chiral stationary phase can also be utilized for the enantiomeric purity assessment of volatile amines. However, this method often requires derivatization of the primary amine to a less polar and more volatile derivative, such as an amide or urethane, to achieve successful separation. Common derivatizing agents include trifluoroacetic anhydride and isopropyl isocyanate.

Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative approach for determining enantiomeric purity. This technique typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The CSA, such as a BINOL derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer by integrating the respective signals. Similarly, a CDA reacts with the enantiomers to form stable diastereomers, which can then be distinguished by standard NMR spectroscopy.

Detailed Research Findings

While specific experimental data for the stereochemical purity assessment of this compound is not extensively detailed in publicly available literature, the general methodologies for alpha-methyltryptamines provide a strong basis for its analysis. Research on similar chiral amines demonstrates the successful application of chiral HPLC for determining enantiomeric excess. For instance, the optical purity of alpha-methyltryptamine (B1671934) enantiomers has been established through chiral HPLC analysis of their 2-naphthoylamide derivatives.

In a typical chiral HPLC analysis of a primary amine like this compound, a polysaccharide-based chiral column would be employed. The separation would be optimized by varying the mobile phase composition and flow rate. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

% e.e. = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Below is an illustrative data table representing typical results that could be obtained from a chiral HPLC analysis for the stereochemical purity assessment of a research sample of this compound.

Interactive Data Table: Illustrative Chiral HPLC Analysis of this compound

| Parameter | Value |

| Chromatographic System | |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | |

| Composition | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Wavelength | 220 nm |

| Sample Data | |

| Retention Time (S)-enantiomer | 10.5 min |

| Retention Time (R)-enantiomer | 12.8 min |

| Peak Area (S)-enantiomer | 2,500 |

| Peak Area (R)-enantiomer | 497,500 |

| Calculated Results | |

| Enantiomeric Excess (e.e.) | 99.0% |

This table exemplifies the type of data generated in a stereochemical purity assessment. The distinct retention times for the (S) and (R) enantiomers indicate successful chiral resolution. The significant difference in peak areas allows for the calculation of a high enantiomeric excess, confirming the high stereochemical purity of the research material. The validation of such an analytical method would typically involve assessing parameters such as linearity, precision, accuracy, and limit of detection and quantification in accordance with established guidelines.

Derivative and Analog Research of α Methyltryptamines

α-Alkylated Tryptamines and Their Pharmacological Profiles

Alpha-alkylation of the tryptamine (B22526) side chain, such as the addition of a methyl group to form α-methyltryptamine (AMT) or an ethyl group for α-ethyltryptamine (AET), significantly alters the pharmacological profile compared to the parent tryptamine molecule. These compounds exhibit a complex pharmacology, often acting as monoamine releasers and reuptake inhibitors, as well as interacting directly with serotonin (B10506) receptors. usdoj.govwikipedia.org

AMT is known to be a releasing agent and reuptake inhibitor of serotonin, norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org It also functions as a non-selective serotonin receptor agonist and a reversible inhibitor of monoamine oxidase (MAO). usdoj.govwikipedia.org The (S)-(+)-enantiomer of α-methyltryptamine is reportedly the more potent isomer. nih.gov

Similarly, α-ethyltryptamine (AET) acts as a releasing agent for serotonin, norepinephrine, and dopamine, with a preference for serotonin release. wikipedia.orgdrugbank.com Historically, AET was marketed as an antidepressant under the name Monase but was later withdrawn. drugbank.comnih.govnih.gov Its effects are considered to be entactogenic and stimulant-like. wikipedia.orgdrugbank.com The behavioral effects of AET are suggested to be mediated by the release of presynaptic serotonin. scispace.com

The pharmacological actions of these compounds are summarized in the table below.

| Compound | Primary Mechanism of Action | Other Actions |

| α-Methyltryptamine (AMT) | Releases and inhibits reuptake of serotonin, norepinephrine, and dopamine. wikipedia.org | Non-selective serotonin receptor agonist; reversible MAO inhibitor. usdoj.govwikipedia.org |

| α-Ethyltryptamine (AET) | Primarily a serotonin releasing agent, with lesser effects on norepinephrine and dopamine. wikipedia.orgdrugbank.com | Weak affinity for 5-HT1, 5-HT1E, 5-HT1F, and 5-HT2B receptors. wikipedia.org |

Substituted Indole (B1671886) Derivatives and Structure-Activity Relationships (SAR)

Modifications to the indole ring of tryptamine derivatives play a crucial role in determining their binding affinity and functional activity at various receptors, particularly serotonin receptors. researchgate.netwikipedia.org The indole nucleus is a privileged scaffold in medicinal chemistry due to its structural versatility and presence in numerous biologically active compounds. researchgate.netijrpr.commdpi.comresearchgate.net

Structure-activity relationship (SAR) studies have shown that the introduction of substituents at different positions of the indole ring can significantly alter the pharmacological properties of α-methyltryptamines. For instance, substitutions at the 4- and 5-positions of the indole ring have been extensively studied.

A study on the enantiomers of α-methyltryptamines with substitutions on the indole ring revealed that for compounds with a 5-hydroxy or 5-methoxy group, the S-enantiomer displayed higher affinity or was equipotent to the R-enantiomer at serotonin 5-HT1B and 5-HT2 receptors. nih.gov Conversely, for 4-oxygenated α-methyltryptamines, this selectivity was reversed. nih.gov These findings suggest a specific binding conformation of the ethylamine (B1201723) side chain in relation to the indole ring at the receptor site. nih.gov

Investigation of Specific Analogues (e.g., 5-Methoxy-α-methyltryptamine)

5-Methoxy-α-methyltryptamine (5-MeO-AMT) is a potent psychedelic tryptamine that has been a subject of significant research. wikipedia.org It is a derivative of α-methyltryptamine and an analog of 5-MeO-DMT. wikipedia.orgwikiwand.com

Compared to α-methyltryptamine (AMT), 5-MeO-AMT exhibits distinct pharmacological properties. While AMT is a potent monoamine releaser, the addition of the 5-methoxy group in 5-MeO-AMT dramatically reduces its activity as a releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine. wikipedia.org Instead, 5-MeO-AMT acts as a potent agonist at serotonin receptors, particularly the 5-HT2A receptor. wikipedia.orgwikiwand.comnih.gov

Studies in mice have shown that both AMT and 5-MeO-AMT inhibit locomotor activity and induce the head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation. nih.gov This effect can be blocked by a 5-HT2A receptor antagonist. nih.gov

The table below provides a comparison of the receptor binding affinities and functional activities of these compounds.

| Compound | 5-HT2A Receptor EC50 (nM) | Monoamine Release (Serotonin) EC50 (nM) | MAO-A Inhibition IC50 (nM) |

| α-Methyltryptamine (AMT) | - | 22 to 68 | 380 |

| 5-Methoxy-α-methyltryptamine (5-MeO-AMT) | 2 to 8.4 wikipedia.orgwikiwand.com | 460 wikipedia.org | 31,000 wikipedia.org |

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values are measures of a drug's potency.

The substitution of a methoxy (B1213986) group at the 5-position of the indole ring has a profound impact on the biological activity of α-methyltryptamine. This substitution significantly increases the compound's potency as a 5-HT2A receptor agonist while diminishing its properties as a monoamine releaser. wikipedia.org In one study, 5-MeO-AMT was found to be an extremely potent agonist of the 5-HT2A receptor, with a potency 38-fold higher than DMT and 361-fold higher than psilocin. wikipedia.orgwikiwand.com

The high affinity and agonist activity at the 5-HT2A receptor are believed to be the primary mechanism behind the psychoactive effects of 5-MeO-AMT. nih.gov The weak activity of 5-MeO-AMT as a monoamine releasing agent suggests that its sympathomimetic effects are likely mediated through 5-HT2A receptor activation rather than monoamine release. wikipedia.org

Synthesis and Evaluation of Novel Indole-Containing Scaffolds

The indole scaffold is a versatile foundation for the design and synthesis of novel compounds with a wide range of therapeutic applications. ijrpr.commdpi.comresearchgate.netnih.govnih.gov Researchers continuously develop new synthetic methodologies to create complex indole derivatives with enhanced drug-like properties. ijrpr.com

The synthesis of optically pure α-methyltryptamines has been achieved through methods such as the reductive amination of substituted indole-2-propanones, followed by chromatographic separation and catalytic N-debenzylation. nih.gov Other synthetic approaches, like the Vilsmeier-Haack formylation followed by a Henry reaction, have been employed to create substituted indole derivatives for evaluation at serotonin receptors. semanticscholar.org

The evaluation of these novel compounds involves a combination of in vitro and in vivo studies. Radioligand binding assays are used to determine the affinity of new molecules for various receptors, while functional assays, such as calcium mobilization, assess their efficacy as agonists or antagonists. nih.govnih.govtandfonline.com Molecular modeling and docking studies provide insights into the potential interactions between the ligands and their receptor targets at a molecular level. nih.govtandfonline.com These integrated approaches facilitate the discovery and optimization of novel indole-based ligands with specific pharmacological profiles. nih.gov

Neurochemical and Neurobiological Mechanisms of Action

Modulation of Brain Monoamine Systems

(2R)-1-(1H-indol-3-yl)propan-2-amine is the (R)-enantiomer of the racemic compound alpha-methyltryptamine (B1671934) (αMT). Research on αMT demonstrates that it functions as a relatively balanced reuptake inhibitor and releasing agent for the three principal monoamine neurotransmitters: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). psychonautwiki.orgiiab.merelease.org.ukwikipedia.org This dual action significantly increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling.

The mechanism involves interaction with the respective transporter proteins (SERT, NET, and DAT), inhibiting the reuptake of the neurotransmitters from the synapse back into the presynaptic neuron. usdoj.gov Simultaneously, it promotes the reverse transport or release of these monoamines from the presynaptic terminal. psychonautwiki.orgwikipedia.org

Furthermore, αMT acts as a reversible inhibitor of monoamine oxidase A (MAO-A). iiab.merelease.org.ukusdoj.gov MAO-A is a key enzyme responsible for the degradation of monoamines. nih.govmdpi.com By inhibiting this enzyme, the compound prevents the breakdown of serotonin, norepinephrine, and dopamine, further amplifying their synaptic levels and duration of action. usdoj.gov This multifaceted mechanism—combining reuptake inhibition, release, and decreased metabolism—results in a robust and sustained enhancement of monoaminergic neurotransmission.

Receptor Subtype Selectivity and Functional Outcomes

Beyond its effects on monoamine transporters and metabolism, this compound and its racemate act directly on postsynaptic receptors. The racemic compound αMT is characterized as a non-selective serotonin receptor agonist, with documented binding to both 5-HT1 and 5-HT2 receptor families. psychonautwiki.orgiiab.merelease.org.ukusdoj.gov The psychedelic effects associated with αMT are primarily attributed to its activity as a partial agonist at the 5-HT2A receptor subtype. psychonautwiki.orglegal-high-inhaltsstoffe.de Activation of 5-HT2A receptors is a common mechanism for classic hallucinogens. legal-high-inhaltsstoffe.deresearchgate.net

| Target | Interaction Profile of αMT (racemate) | Enantioselectivity Note |

|---|---|---|

| Serotonin Transporter (SERT) | Reuptake Inhibitor / Releasing Agent | Data specific to enantiomers is limited. |

| Norepinephrine Transporter (NET) | Reuptake Inhibitor / Releasing Agent | Data specific to enantiomers is limited. |

| Dopamine Transporter (DAT) | Reuptake Inhibitor / Releasing Agent | Data specific to enantiomers is limited. |

| 5-HT2A Receptor | Partial Agonist | The S(+) enantiomer has higher affinity than the R(-) enantiomer. nih.gov |

| 5-HT1B Receptor | Agonist | The S(+) enantiomer has higher affinity than the R(-) enantiomer. nih.gov |

| Monoamine Oxidase A (MAO-A) | Reversible Inhibitor | Data specific to enantiomers is limited. |

Neuropharmacological Research in Animal Models

Studies in animal models have further elucidated the neuropharmacological effects of αMT. In line with its monoamine-releasing properties, αMT produces locomotor stimulant effects in animals, which are thought to be mediated by its influence on both the serotonin and dopamine systems. usdoj.gov The behavioral profile of αMT in rats, characterized by increased locomotor activity and a concurrent decrease in investigatory behaviors, has been described as similar to that of MDMA. usdoj.govnih.gov

A key behavioral assay for hallucinogenic potential in rodents is the head-twitch response (HTR), which is linked to 5-HT2A receptor activation. Administration of αMT induces the HTR in mice, and this effect can be blocked by pretreatment with a 5-HT2A selective antagonist, confirming the role of this receptor in its psychoactive effects. researchgate.net

Drug discrimination studies in rats provide further insight into the compound's subjective effects and the stereoselectivity of its action. In rats trained to discriminate the classic hallucinogen DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) from saline, both enantiomers of αMT produced substitution. However, the S-(+) isomer was found to be more potent than the R-(-) isomer, this compound. nih.gov This finding from animal models corroborates the in vitro binding data, indicating that the (2R)-enantiomer is the less active isomer in producing hallucinogen-like behavioral effects. nih.govnih.gov

Metabolic Pathways in Biological Systems (General Tryptamine (B22526) Metabolism)

The metabolic fate of tryptamines is primarily dictated by the enzyme monoamine oxidase (MAO). nih.gov In biological systems, unsubstituted tryptamine is rapidly metabolized by MAO-A and MAO-B through oxidative deamination to form indole-3-acetaldehyde. nih.govwikipedia.org This intermediate is then further oxidized to indole-3-acetic acid (IAA). wikipedia.org This process is extremely rapid, contributing to the short half-life of endogenous tryptamine. nih.gov

The structure of this compound, specifically the methyl group at the alpha carbon of the ethylamine (B1201723) side chain, significantly alters this metabolic pathway. iiab.mewikipedia.org This structural feature makes it a poor substrate for MAO-A, thereby inhibiting its own breakdown and prolonging its half-life and duration of action compared to unsubstituted tryptamine. iiab.mewikipedia.org

Despite its resistance to MAO-mediated degradation, the compound does undergo extensive metabolism through other pathways. Studies in rats have identified several urinary metabolites formed through hydroxylation at various positions on the indole (B1671886) ring and oxidation. nih.gov Similarly, research using human hepatocyte incubations confirmed that the compound is metabolized into numerous products. nih.gov

| Metabolite Identified in Rat Studies iiab.menih.gov |

|---|

| 2-Oxo-α-methyltryptamine |

| 6-Hydroxy-α-methyltryptamine |

| 7-Hydroxy-α-methyltryptamine |

| 1′-Hydroxy-α-methyltryptamine |

Emerging Research Directions and Methodological Advances

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of minute quantities of (2R)-1-(1H-indol-3-yl)propan-2-amine and its metabolites in complex biological matrices present a significant analytical challenge. The development of highly sensitive and selective analytical methods is crucial for pharmacokinetic studies, metabolism research, and forensic analysis. Current research efforts are concentrated on the refinement of chromatographic and electrophoretic techniques capable of achieving low detection limits and effectively resolving enantiomers.

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) have emerged as powerful tools for the enantiomeric determination of chiral compounds. americanpharmaceuticalreview.com For tryptamine (B22526) derivatives, chiral stationary phases (CSPs) in HPLC are widely employed for direct enantioseparation. mdpi.com These stationary phases create a chiral environment that allows for differential interaction with the (R) and (S) enantiomers, leading to their separation. The choice of the chiral selector, mobile phase composition, and detector are critical parameters that are optimized to achieve baseline separation and high sensitivity.

Capillary electrophoresis offers advantages such as high separation efficiency, rapid analysis times, and minimal sample consumption. nih.gov In chiral CE, a chiral selector is typically added to the running buffer to facilitate the separation of enantiomers. nih.govwvu.edu Cyclodextrins and their derivatives are commonly used chiral selectors for this purpose. nih.gov The combination of these separation techniques with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides exceptional selectivity and sensitivity, enabling the identification and quantification of trace levels of the compound and its metabolites in biological fluids. americanpharmaceuticalreview.com

Future advancements in this area may involve the development of novel chiral stationary phases with enhanced enantioselectivity and the miniaturization of analytical systems using microfluidics, which promises even faster analysis times and lower sample volume requirements. nih.gov

| Technique | Principle | Advantages | Common Chiral Selectors/Stationary Phases |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, well-established, preparative scale possible. | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), protein-based, macrocyclic antibiotics. mdpi.com |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | High efficiency, fast analysis, low sample and solvent consumption. nih.gov | Cyclodextrins and their derivatives. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high selectivity and sensitivity of MS/MS detection. | Excellent for trace analysis in complex matrices, provides structural information. americanpharmaceuticalreview.com | Utilizes chiral LC columns for separation prior to MS detection. |

Computational Modeling and Virtual Screening in Derivative Design

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering a rational approach to the design of novel molecules with desired biological activities. For this compound, computational modeling and virtual screening are being employed to explore its chemical space and to design derivatives with potentially enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing the physicochemical properties and structural features that contribute to a desired biological effect, QSAR models can guide the design of new, more potent derivatives. For indole-based compounds, QSAR has been used to identify key structural motifs responsible for their biological activity. nih.gov

Molecular docking is another powerful computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net This method is used to screen large virtual libraries of compounds to identify those that are likely to bind to a specific biological target. researchgate.net For tryptamine derivatives, docking studies have been instrumental in understanding their interactions with serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A. researchgate.neteurekaselect.com These studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, which can be leveraged in the design of new derivatives with improved affinity and selectivity.

Virtual screening, often in combination with molecular docking and pharmacophore modeling, allows for the rapid in silico evaluation of large compound libraries, prioritizing a smaller, more manageable number of candidates for synthesis and biological testing. herbmedpharmacol.com This approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising molecules.

| Technique | Description | Application in Derivative Design |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. researchgate.net | Predicts the activity of new derivatives and identifies key structural features for optimization. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. researchgate.net | Identifies potential binding modes and guides the design of derivatives with improved target engagement. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. herbmedpharmacol.com | Rapidly identifies novel chemical scaffolds and prioritizes compounds for further investigation. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Used as a filter in virtual screening to identify molecules with the desired spatial and chemical features. |

Investigation of Stereoisomer-Specific Biological Interactions

The chirality of this compound, arising from the stereocenter at the alpha-carbon of the ethylamine (B1201723) side chain, is a critical determinant of its biological activity. The two enantiomers, (R)- and (S)-alpha-methyltryptamine, can exhibit significantly different pharmacological profiles due to their distinct three-dimensional arrangements, which influence their interactions with chiral biological targets such as receptors and enzymes. ecddrepository.org

Research has demonstrated that the enantiomers of alpha-methyltryptamine (B1671934) display stereoselectivity in their binding to serotonin receptors. For instance, studies on substituted alpha-methyltryptamines have shown that the S-enantiomer often has a higher affinity for 5-HT1B receptors when there is a 5-hydroxy or 5-methoxy substituent, while this selectivity can be reversed for 4-oxygenated analogs. nih.gov The behavioral effects of the enantiomers can also differ; for example, in animal studies, the S-isomer of alpha-methyltryptamine was found to be the more potent isomer in a drug discrimination paradigm with the hallucinogen DOM, possessing the opposite absolute configuration of the more potent isomer of DOM (the R-isomer). nih.gov

Understanding these stereoisomer-specific interactions is fundamental for elucidating the mechanism of action of this compound and for the rational design of new therapeutic agents. The differential activities of the enantiomers underscore the importance of enantioselective synthesis and the evaluation of the biological activity of each pure enantiomer. The less active or inactive enantiomer (distomer) could potentially contribute to side effects or even have opposing pharmacological actions.

Current research in this area focuses on characterizing the binding affinities and functional activities of the individual enantiomers at a wider range of biological targets. This includes not only various serotonin receptor subtypes but also other neurotransmitter receptors and transporters. usdoj.govnih.gov These investigations are crucial for building a comprehensive understanding of the structure-activity relationships and for identifying the specific enantiomer responsible for the desired therapeutic effects.

| Enantiomer | Observed Biological Activity/Interaction | Reference |

|---|---|---|

| (S)-alpha-methyltryptamine | Higher affinity for 5-HT1B receptors with 5-hydroxy or 5-methoxy substituents. | nih.gov |

| (S)-alpha-methyltryptamine | More potent isomer in drug discrimination studies with DOM. | nih.gov |

| (R)-alpha-methyltryptamine | Higher affinity for 5-HT1B receptors with 4-oxygenated substituents. | nih.gov |

Q & A

How can researchers achieve high enantiomeric purity in the synthesis of (2R)-1-(1H-indol-3-yl)propan-2-amine?

Answer:

To synthesize the (2R)-enantiomer with high enantiomeric excess (ee), chiral chromatographic separation is a validated method. For example, using a Chiralcel OJ-H column with a mobile phase of n-hexane/ethanol (85:15) at 0.8 mL/min and 40°C achieves 99% ee. Post-synthesis, derivatization (e.g., acetylation) followed by HPLC analysis confirms enantiomeric purity by distinct retention times (13.9 min for R, 16.2 min for S) .

Which analytical techniques are most robust for confirming the identity and purity of this compound?

Answer:

- GC-MS : Use an HP1-MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min). Temperature program: 170°C → 293°C (ramp 180°C/min). Key ions: m/z 174 (M⁺), 175 (M+1), and 144 (base peak for indole fragmentation) .

- HPLC-TOF : Zorbax Eclipse XDB-C18 column with 0.1% formic acid/1 mM ammonium formate in water (A) and methanol (B). Gradient: 5% B → 100% B over 12 min. High-resolution MS (m/z 174.1157, error <5 ppm) confirms molecular identity .

- FTIR-ATR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (indole C=C) verify functional groups .

How should researchers address discrepancies in mass spectrometry data, such as observed vs. theoretical molecular ion peaks?

Answer:

Discrepancies (e.g., observed m/z 174.1165 vs. theoretical 174.1157, Δ = -4.31 ppm) require:

- Internal calibration : Use lock masses (e.g., tetracosane in GC-MS) to correct drift.

- Ionization efficiency checks : Optimize ESI parameters (sheath gas flow: 8 L/min; nozzle voltage: 2000 V) to reduce adduct formation .

- Cross-validation : Confirm results with orthogonal techniques (e.g., NMR or FTIR) to rule out matrix effects .

What laboratory safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Fire hazards : Avoid open flames; use CO₂/dry powder extinguishers. The compound is flammable (flash point >93°C) .

- Waste disposal : Follow local regulations (e.g., incineration via licensed facilities) .

What methodologies are recommended to assess the biological activity differences between (2R)- and (2S)-enantiomers?

Answer:

- Chiral separation : Isolate enantiomers via preparative HPLC (as in FAQ 1).

- Receptor binding assays : Test purified enantiomers against serotonin (5-HT) receptors using radioligand competition (e.g., [³H]-LSD for 5-HT₂A).

- Functional assays : Compare cAMP accumulation or calcium flux in transfected HEK293 cells to determine agonist/antagonist profiles .

How can researchers evaluate the compound’s stability under varying experimental conditions?

Answer:

- Accelerated stability studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (2–12). Monitor degradation via HPLC-TOF.

- Kinetic analysis : Calculate degradation half-life (t₁/₂) using first-order kinetics. For example, track peak area reduction of the parent compound over time .

What strategies are effective for metabolite profiling of this compound in biological systems?

Answer:

- High-resolution MS : Use Agilent 6230B TOF with exact mass (<5 ppm error) to identify metabolites (e.g., m/z 190.1102 for N-oxide metabolites).

- Fragmentation patterns : Compare MS/MS spectra with databases (e.g., HMDB) to infer metabolic pathways (e.g., hydroxylation, N-demethylation).

- Isotopic labeling : Synthesize deuterated analogs to trace metabolic turnover in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.